(1R)-1-(oxolan-2-yl)ethan-1-amine
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Overview
Description
(1R)-1-(oxolan-2-yl)ethan-1-amine is an organic compound that features an oxolane ring (a five-membered ring containing one oxygen atom) attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(oxolan-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.
Attachment of the Ethanamine Group: The ethanamine group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the oxolane ring is replaced by an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(oxolan-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxolane ring or the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may serve as a ligand or a precursor in the synthesis of biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as acting as a drug candidate or a pharmacophore.
Industry: The compound might find use in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of (1R)-1-(oxolan-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(oxolan-2-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-(oxolan-2-yl)ethan-1-amine: A structural isomer with the oxolane ring attached at a different position.
(1R)-1-(tetrahydrofuran-2-yl)ethan-1-amine: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
(1R)-1-(oxolan-2-yl)ethan-1-amine is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R)-1-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m1/s1 |
InChI Key |
WRDLTPMUGXTIAM-LWOQYNTDSA-N |
Isomeric SMILES |
C[C@H](C1CCCO1)N |
Canonical SMILES |
CC(C1CCCO1)N |
Origin of Product |
United States |
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